N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide typically involves multiple steps:
Formation of the Morpholine-Cyclohexyl Intermediate: This step involves the reaction of morpholine with cyclohexanone to form the morpholine-cyclohexyl intermediate.
Introduction of the Nitrobenzamide Group: The intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety is known to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including the modulation of cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
- N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H25N3O4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C18H25N3O4/c22-17(15-4-6-16(7-5-15)21(23)24)19-14-18(8-2-1-3-9-18)20-10-12-25-13-11-20/h4-7H,1-3,8-14H2,(H,19,22) |
InChI Key |
NJTWFNCVHUWCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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